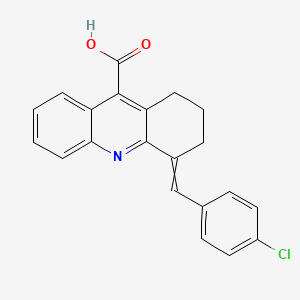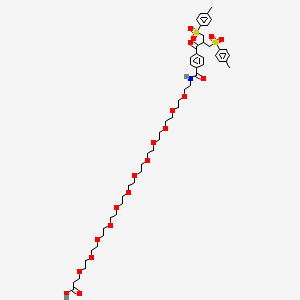
Bis-sulfone-PEG12-Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-sulfone-PEG12-Acid: is a compound that contains two sulfone functional groups (-SO2-) and an acid group (-COOH) attached to a polyethylene glycol (PEG) chain of 12 repeating units . This compound is widely utilized in the development of innovative drug delivery systems due to its ability to form stable crosslinked networks when exposed to mild oxidizing agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The sulfone groups are typically introduced through sulfonation reactions, while the acid group can be introduced through carboxylation reactions .
Industrial Production Methods: In industrial settings, Bis-sulfone-PEG12-Acid is produced using large-scale chemical reactors where the PEG chain is first synthesized and then functionalized with sulfone and acid groups. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis-sulfone-PEG12-Acid undergoes various types of chemical reactions, including:
Oxidation: The sulfone groups can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfone groups can be reduced to form sulfides.
Substitution: The acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Bis-sulfone-PEG12-Acid is used as a reagent in various chemical reactions, particularly in the formation of stable amide bonds and conjugation with thiol groups of proteins .
Biology: In biological research, this compound is used for site-specific protein conjugation, allowing for the selective modification of proteins without affecting their biological activity .
Medicine: The compound is utilized in the development of drug delivery systems, where its sulfone groups enable the formation of stable crosslinked networks that can encapsulate and release therapeutic agents in a controlled manner .
Industry: In industrial applications, this compound is used in the production of advanced materials and coatings, where its functional groups provide enhanced stability and reactivity .
Mecanismo De Acción
Molecular Targets and Pathways: Bis-sulfone-PEG12-Acid exerts its effects through the formation of stable covalent bonds with target molecules. The sulfone groups react with thiol groups of proteins, while the acid group can form amide bonds with primary amines . This dual functionality allows for the selective modification of proteins and other biomolecules, enabling precise control over their activity and stability .
Comparación Con Compuestos Similares
Bis-sulfone-PEG4-NHS Ester: Contains a shorter PEG chain and an NHS ester group for conjugation with primary amines.
Bis-sulfone-PEG-azide: Contains an azide group for click chemistry reactions.
Bis-sulfone-PEG-Biotin: Contains a biotin group for affinity purification and detection.
Uniqueness: Bis-sulfone-PEG12-Acid is unique due to its longer PEG chain, which provides increased water solubility and flexibility in conjugation reactions. The presence of both sulfone and acid groups allows for versatile applications in various fields, making it a valuable tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C52H77NO20S2 |
|---|---|
Peso molecular |
1100.3 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C52H77NO20S2/c1-43-3-11-48(12-4-43)74(58,59)41-47(42-75(60,61)49-13-5-44(2)6-14-49)51(56)45-7-9-46(10-8-45)52(57)53-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-50(54)55/h3-14,47H,15-42H2,1-2H3,(H,53,57)(H,54,55) |
Clave InChI |
TZULSXSWVCGIOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


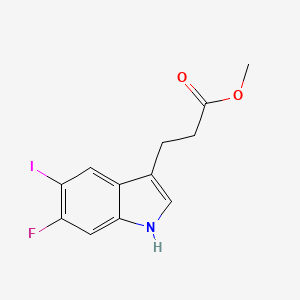

![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
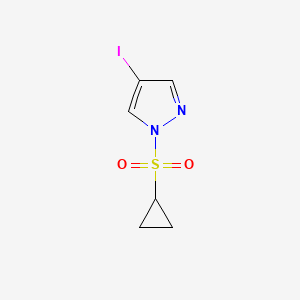
![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
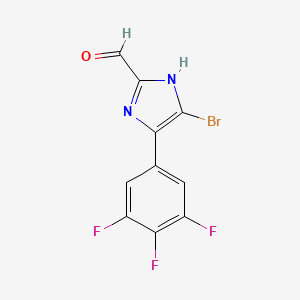
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
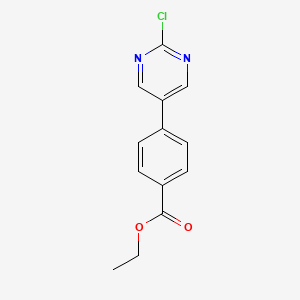
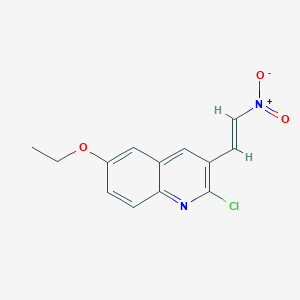
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13712658.png)
